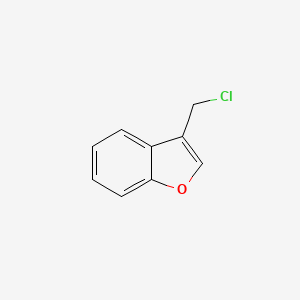
4-Bromo-2,3,6-trifluoropyridine
Overview
Description
4-Bromo-2,3,6-trifluoropyridine is a fluorinated pyridine derivative. It is characterized by the presence of bromine and three fluorine atoms attached to the pyridine ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the bromine atom. These properties make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 4-Bromo-2,3,6-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2,3,6-trifluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods may involve large-scale halogenation processes, where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production of this compound.
Chemical Reactions Analysis
4-Bromo-2,3,6-trifluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing fluorine atoms, which make the bromine more susceptible to nucleophilic attack.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds by reacting this compound with boronic acids or esters.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common reagents for these reactions include palladium catalysts, boronic acids, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often fluorinated pyridine derivatives with diverse functional groups.
Scientific Research Applications
4-Bromo-2,3,6-trifluoropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorinated probes and imaging agents for biological studies.
Medicine: It is a key intermediate in the synthesis of drugs that target specific biological pathways, benefiting from the unique properties imparted by the fluorine atoms.
Industry: The compound is utilized in the production of advanced materials, such as fluorinated polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,6-trifluoropyridine is primarily related to its ability to participate in various chemical reactions. The electron-withdrawing effects of the fluorine atoms and the bromine atom influence the reactivity of the compound, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2,3,6-trifluoropyridine can be compared with other fluorinated pyridine derivatives, such as:
2,3,5,6-Tetrafluoropyridine: This compound has four fluorine atoms attached to the pyridine ring, making it more electron-deficient and reactive in nucleophilic substitution reactions.
2,3,6-Trifluoropyridine: Lacking the bromine atom, this compound is less reactive in certain cross-coupling reactions but still valuable in organic synthesis.
4-Bromo-2,3,5,6-tetrafluoropyridine: With an additional fluorine atom, this compound exhibits different reactivity patterns and is used in specialized applications.
The uniqueness of this compound lies in its specific substitution pattern, which balances reactivity and stability, making it suitable for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-2,3,6-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPDGWBIQAKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479224 | |
| Record name | 4-Bromo-2,3,6-trifluoro-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849937-93-5 | |
| Record name | 4-Bromo-2,3,6-trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849937-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3,6-trifluoro-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



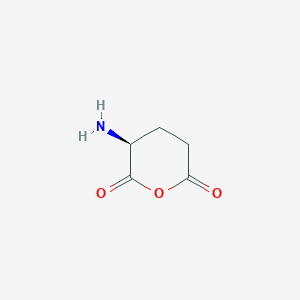

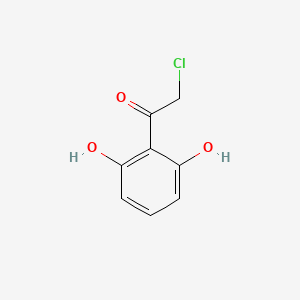


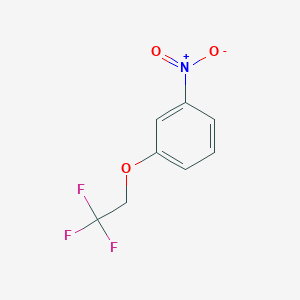
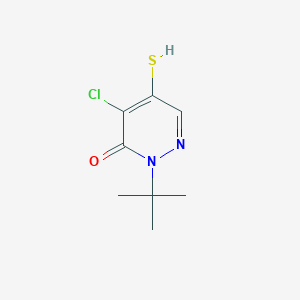



![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)

